Absence of Verifiable Comparative Data for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
No quantitative, comparator-based evidence could be generated. A comprehensive search returned no primary research articles, patents, or authoritative databases containing assay data for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide that also met the sourcing criteria. All sources referencing this precise compound were explicitly excluded vendor catalogs. The only analogous quantitative framework—a PNP inhibitor series from a 2023 Eur. J. Med. Chem. paper—demonstrates profound activity cliffs where the most potent compound (6g) achieved a PNP IC₅₀ of 0.159 µM, but this does not include the target compound [1]. The highest-strength evidence admissible here is therefore the explicit confirmation that no direct or cross-study comparable differentiation data exists within permissible sources.
| Evidence Dimension | PNP Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Most active analog in series (compound 6g): IC₅₀ = 0.159 ± 0.007 µM |
| Quantified Difference | Not calculable |
| Conditions | In vitro PNP inhibition assay; Eur. J. Med. Chem. 2023 |
Why This Matters
This confirms that any procurement decision for this specific compound must currently be made in the absence of peer-reviewed evidence, fundamentally altering the risk profile compared to compounds in well-characterized series.
- [1] El-Gazzar MGM, Ghorab MM, Amin MA, Korany M, Khedr MA, El-Gazzar MG, Sakr TM. Computational, in vitro and radiation-based in vivo studies on acetamide quinazolinone derivatives as new proposed purine nucleoside phosphorylase inhibitors for breast cancer. Eur J Med Chem. 2023 Feb 15;248:115087. View Source
